methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiazole and benzothiophene moiety
Mechanism of Action
Target of Action
Similar compounds such as benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives have shown significant activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to inhibition of their function .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis .
Action Environment
Similar compounds have been synthesized and evaluated for in vitro antitubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate typically involves the reaction of 1,3-benzothiazole-2-amine with 3-bromo-1-benzothiophene-2-carboxylic acid methyl ester under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce amines.
Scientific Research Applications
Methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be utilized in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate
- Methyl 2-[5-(1,3-benzothiazole-2-amido)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-yl]acetate
Uniqueness
Methyl 3-(1,3-benzothiazole-2-amido)-1-benzothiophene-2-carboxylate is unique due to its specific combination of benzothiazole and benzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 3-(1,3-benzothiazole-2-carbonylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c1-23-18(22)15-14(10-6-2-4-8-12(10)24-15)20-16(21)17-19-11-7-3-5-9-13(11)25-17/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLWJPFGSHNPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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